molecular formula C19H15N3O6S B2685322 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1105204-55-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2685322
CAS No.: 1105204-55-4
M. Wt: 413.4
InChI Key: KJPDBTITFWQTAC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating metabolic and inflammatory pathways. The compound features a 1,3-benzodioxole core, a structure motif prevalent in many biologically active natural products and known for its versatile interactions with enzymatic targets . This core is linked via an acrylamide spacer to a 1,3,4-oxadiazole ring bearing a methylsulfonylphenyl group, a functional group often associated with targeting enzyme active sites. While specific studies on this exact compound are emerging, research on closely related benzodioxol-carboxamide derivatives provides strong insight into its potential research value. Such compounds have demonstrated potent inhibitory activity against the enzyme alpha-amylase, a key target in type 2 diabetes management for its role in carbohydrate metabolism . In vitro studies of similar molecules have shown IC50 values in the sub-micromolar range, indicating high potency . Furthermore, the structural features of this compound, including the oxadiazole heterocycle, suggest potential for investigation as a selective cyclooxygenase-2 (COX-II) inhibitor . COX-II is an inducible enzyme critical in the biosynthesis of prostaglandins and a well-validated target in inflammatory diseases; developing selective inhibitors for it remains an active area of research to overcome the side effects of non-selective anti-inflammatory drugs . The primary research applications for this compound are therefore focused on metabolic and inflammatory disease models. It serves as a valuable tool compound for in vitro enzyme inhibition assays, cell-based cytotoxicity studies, and in vivo pharmacological investigations in animal models of diabetes and inflammation. Researchers can utilize it to explore structure-activity relationships (SAR) within this hybrid scaffold. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-29(24,25)16-5-3-2-4-13(16)18-21-22-19(28-18)20-17(23)9-7-12-6-8-14-15(10-12)27-11-26-14/h2-10H,11H2,1H3,(H,20,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPDBTITFWQTAC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and structurally related acrylamide derivatives:

Compound Name Core Structure Modifications Key Functional Groups Synthesis Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide Acrylamide + 1,3,4-oxadiazole + 2-(methylsulfonyl)phenyl Benzo[d][1,3]dioxole, methylsulfonyl, oxadiazole
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Acrylamide + benzothiazole + 6-methyl substitution Benzo[d][1,3]dioxole, benzothiazole
(E)-3-Phenyl-N-[5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl]acrylamide Acrylamide + thiazole + 3-(trifluoromethyl)benzyl Trifluoromethyl, thiazole
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Acrylamide + thiazole + dichlorophenyl + 4-chlorobenzyl Dichlorophenyl, chlorobenzyl, thiazole
3-Benzo[1,3]dioxol-5-yl-N,N-dimethyl-acrylamide Acrylamide + N,N-dimethyl substitution Benzo[d][1,3]dioxole, dimethylamide

Pharmacological and Physicochemical Comparisons

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances solubility and metabolic stability compared to analogues with trifluoromethyl (logP reduction by ~0.5 units) or chloro substituents .
  • Stereochemical Impact : The (E)-configuration in acrylamides is conserved across analogues to maintain planar geometry, critical for binding to hydrophobic pockets in enzyme targets .

Spectroscopic Differentiation

  • NMR Profiles : The target compound’s benzo[d][1,3]dioxole protons resonate at δ 5.96 ppm (methylene), distinct from dimethylamide (δ 3.2–3.5 ppm) or trifluoromethyl (δ 7.8–8.1 ppm) signals in analogues .
  • Mass Spectrometry : The methylsulfonyl group contributes a unique fragmentation pattern (m/z 96 [SO2CH3]+) compared to chlorine- or trifluoromethyl-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.